(E)-3-(5-methylfuran-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted at position 3 with a 5-methylfuran-2-yl group and at position 5 with a hydrazide moiety. The hydrazide is further functionalized with a 4-nitrobenzylidene group in the E-configuration (). The E-geometry ensures planarity of the hydrazone linkage, which is critical for intermolecular interactions such as π-stacking and hydrogen bonding, often enhancing biological activity .
Pyrazole-carbohydrazides are synthesized via condensation of pyrazole-5-carbohydrazides with aromatic aldehydes.
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-10-2-7-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(6-4-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORJWLWJDLPGF-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-methylfuran-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structure that includes a pyrazole ring, a furan moiety, and a nitrobenzylidene substituent, which may contribute to its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H13N5O4. The synthesis typically involves the reaction of 5-methylfuran-2-carboxaldehyde with hydrazine derivatives, followed by subsequent modifications. Key steps in the synthesis include:
- Condensation Reaction : The initial formation of the pyrazole ring through condensation.
- Functional Group Modifications : Introduction of the nitro and furan groups.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that pyrazole derivatives can inhibit bacterial growth, suggesting potential as antimicrobial agents.
- Antioxidant Properties : The presence of the furan moiety may contribute to antioxidant activity, which protects cells from oxidative stress.
- Antitumor Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.
Data Table of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, highlighting the potential of this compound.
- Antimicrobial Study : A study published in Pharmaceutical Biology demonstrated that similar compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Antioxidant Evaluation : In a study assessing antioxidant properties, compounds with furan moieties exhibited higher radical scavenging activities compared to their non-furan counterparts. This suggests that the furan group enhances the compound's ability to neutralize free radicals.
- Antitumor Mechanism : Research published in Cancer Letters indicated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. Further investigation is needed to elucidate the specific pathways involved for this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Antitumor Activity
- Compound 26 (): (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide. Substituents: 4-Chlorophenyl (C-3), 4-tert-butylbenzyl (C-1), and a hydroxyl-chlorophenyl hydrazone. Activity: Potent growth inhibition of A549 lung cancer cells (IC₅₀ = 1.2 µM) via apoptosis induction. Comparison: The tert-butyl and chlorophenyl groups enhance lipophilicity, improving membrane permeability.
(E)-N'-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide ():
- Substituents: 4-Methoxybenzylidene (electron-donating) vs. 4-nitro (electron-withdrawing).
- Activity: Methoxy derivatives often exhibit antioxidant and anti-inflammatory properties. The nitro group in the target compound may favor redox-mediated mechanisms (e.g., nitroreductase activation in hypoxic tumor cells) .
Antifungal Activity
Structural and Electronic Comparisons
Computational and Crystallographic Insights
- DFT Studies (): The E-configuration of hydrazones is energetically favorable, with HOMO-LUMO gaps indicating stability. The nitro group’s electron-withdrawing nature polarizes the hydrazone bond, enhancing electrophilicity .
- X-ray Diffraction (): Analogous compounds show intramolecular hydrogen bonds between the hydrazide NH and pyrazole N, stabilizing the planar conformation critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
